![molecular formula C13H8Cl2N2 B1497376 8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine CAS No. 50373-22-3](/img/structure/B1497376.png)
8,11-Dichloro-5H-dibenzo[B,E][1,4]diazepine
Overview
Description
Molecular Structure Analysis
The molecular formula C13H9ClN2O suggests a molecular weight of approximately 244.68 g/mol. The compound’s structure consists of a diazepine core with two chlorine substituents. For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis Approaches
8,11-Dichloro-5H-dibenzo[b,e][1,4]diazepine and its derivatives have been a focal point in synthetic chemistry due to their potential applications in various fields. Notable synthetic methods include:
Synthesis of Aminimide Analogues : A series of aminimide derivatives of this compound, intended as antipsychotic agents, were synthesized. The process involved N-acylation of a hydrazinium salt intermediate by an acyl chloride or activated ester. These derivatives showed modest affinity for dopamine D4 and serotonin 5-HT2A receptors, hinting at their potential CNS activity (Capuano et al., 2007).
Efficient Synthesis of Substituted Derivatives : A method was developed to synthesize novel derivatives of this compound with possible pharmacological activity in the CNS. The synthesis involved condensation and cyclization steps, showcasing the versatility of the compound as a precursor for various pharmacologically active derivatives (Cortéas et al., 2004).
Synthesis and Characterization of Dibenzo[b,e][1,4]Diazepine Derivatives : Various dibenzo[b,e][1,4]diazepine derivatives were synthesized, indicating the compound's significance in creating derivatives with varied biological activities. These derivatives were characterized by their spectral analyses, underscoring the compound's role in the synthesis of potentially bioactive molecules (El-Shaieb et al., 2011).
Chemical and Physical Properties
This compound's chemical and physical properties have been studied to understand its behavior in various conditions:
- Solubility and Hansen Solubility Parameters : The solubility of this compound in various binary solvents was studied. Understanding its solubility behavior is crucial for its application in pharmaceutical formulations and other industrial processes (Li et al., 2021).
Applications in Material Science and Medicinal Chemistry
Corrosion Inhibition
The compound and its derivatives have been investigated for their potential as corrosion inhibitors, which is crucial for protecting industrial materials:
- Corrosion Inhibition Study : Benzodiazepine derivatives based on this compound showed promising anti-corrosion properties for mild steel in acidic media. This study provided insights into the adsorption behavior and protective layer formation on the metal surface, highlighting the compound's potential in corrosion inhibition applications (Laabaissi et al., 2021).
Biological and Pharmacological Applications
The compound's derivatives have been explored for their biological and pharmacological activities, indicating their potential in medicinal chemistry:
Evaluation as Anti-Cancer Agents : A series of derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. One compound, in particular, showed potent tumor growth inhibition, highlighting the therapeutic potential of these derivatives (Kumar et al., 2016).
Chemosensor for Metal Cations : Certain derivatives were found to be effective fluorescent chemosensors for metal cations, showcasing the compound's application in analytical chemistry and environmental monitoring (Tolpygin et al., 2012).
properties
IUPAC Name |
3,6-dichloro-11H-benzo[b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-8-5-6-11-12(7-8)17-13(15)9-3-1-2-4-10(9)16-11/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBOZTWAALXNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N2)C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652543 | |
| Record name | 8,11-Dichloro-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50373-22-3 | |
| Record name | 8,11-Dichloro-10H-dibenzo[b,e][1,4]diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

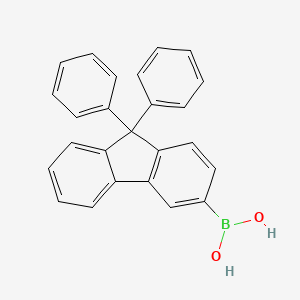

![5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one](/img/structure/B1497306.png)

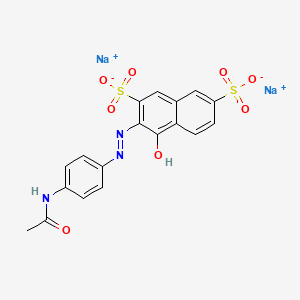
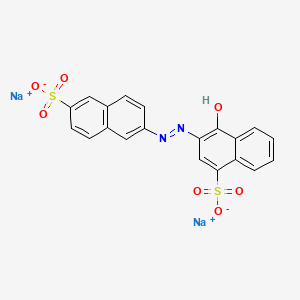
![5,6,7,8-Tetrahydro-2-phenyl-7-benzylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B1497319.png)
![tert-butyl N-[2-({4-[4-(4-fluoro-3-hydroxyphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl}amino)ethyl]carbamate](/img/structure/B1497322.png)
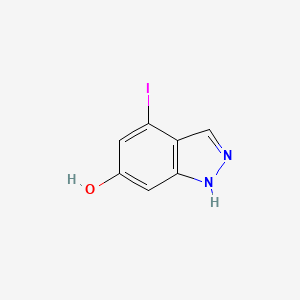
![(9-[1,1'-Biphenyl]-3-yl-9H-carbazol-2-yl)-boronic acid](/img/structure/B1497330.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[[[4-[2-(2-amino-4-hydroxyphenyl)diazenyl]phenyl]amino]carbonyl]phenyl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/structure/B1497333.png)
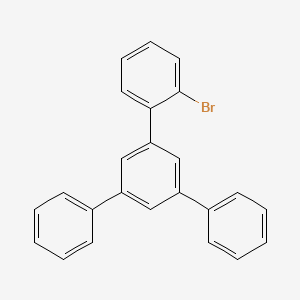
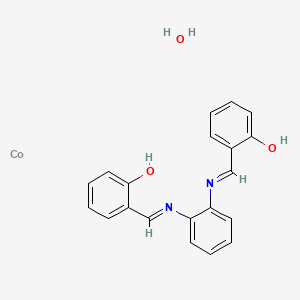
![9-[3-(1-Naphthalenyl)phenyl]-anthracene](/img/structure/B1497345.png)